molecular formula C23H16FN3O2 B243733 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B243733
M. Wt: 385.4 g/mol
InChI Key: MYIJBBPQAKTTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as CFMB, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein kinase, which makes it a promising candidate for the development of new drugs for the treatment of various diseases.

Mechanism of Action

4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide inhibits CK2 by binding to the ATP-binding site of the enzyme, which prevents the transfer of phosphate groups to its substrates. This leads to the inhibition of various cellular processes that are regulated by CK2, such as cell proliferation and survival. 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to be highly selective for CK2, with minimal cross-reactivity with other kinases.
Biochemical and Physiological Effects:
4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide inhibits cell proliferation and induces apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several advantages for lab experiments, such as its high potency and selectivity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. It also has good solubility in aqueous and organic solvents, which makes it easy to handle in lab experiments. However, 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its interaction with other proteins and signaling pathways. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, which would facilitate its use in lab experiments and drug development.

Synthesis Methods

The synthesis of 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves a series of chemical reactions that require specific reagents and conditions. The starting material for the synthesis is 2-fluoro-4-nitrobenzoic acid, which is reacted with 2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of reactions that involve the introduction of a cyano group and the conversion of the nitro group to an amide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases. It has been shown to be a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, making it a promising target for cancer therapy. 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to have anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C23H16FN3O2

Molecular Weight

385.4 g/mol

IUPAC Name

4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H16FN3O2/c1-13-3-8-19-21(9-13)29-23(27-19)16-6-4-14(2)20(11-16)26-22(28)17-7-5-15(12-25)10-18(17)24/h3-11H,1-2H3,(H,26,28)

InChI Key

MYIJBBPQAKTTHW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C=C(C=C4)C#N)F

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C=C(C=C4)C#N)F

Origin of Product

United States

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